BIZ 114

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

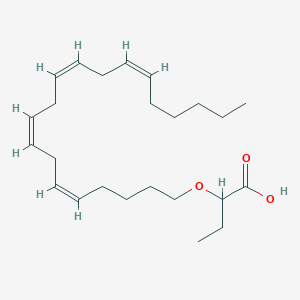

2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-23(4-2)24(25)26/h8-9,11-12,14-15,17-18,23H,3-7,10,13,16,19-22H2,1-2H3,(H,25,26)/b9-8-,12-11-,15-14-,18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBSGIKIKLMNBG-GKFVBPDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCOC(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bf-114: Foundational & Exploratory

BF-114 and SPTBN1 Gene Silencing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of BF-114, a small interfering RNA (siRNA) therapeutic candidate, and its target, the Spectrin Beta, Non-Erythrocytic 1 (SPTBN1) gene. Loss or dysfunction of the SPTBN1 protein, βII-Spectrin, is implicated in the progression of various diseases, including liver fibrosis, metabolic dysfunction-associated steatohepatitis (MASH), and hepatocellular carcinoma (HCC). BF-114 is designed to silence the SPTBN1 gene, offering a promising therapeutic strategy. This document details the molecular basis of SPTBN1 function, the mechanism of BF-114-mediated gene silencing, a summary of preclinical findings, detailed experimental protocols, and visualizations of the relevant biological pathways.

Introduction to SPTBN1 (βII-Spectrin)

The SPTBN1 gene encodes βII-Spectrin, a crucial cytoskeletal protein involved in maintaining cell structure, regulating cell shape, and organizing organelles.[1] Beyond its structural role, βII-Spectrin is a key signaling adapter protein, most notably in the Transforming Growth Factor-beta (TGF-β) and Wnt signaling pathways.[2] Dysregulation of these pathways is a hallmark of numerous fibrotic and cancerous conditions.

Key Functions of SPTBN1:

-

TGF-β/Smad Signaling: SPTBN1 acts as an adapter for the formation of the Smad3/Smad4 complex, a critical step in TGF-β signal transduction.[2]

-

Wnt/β-Catenin Signaling: Loss of SPTBN1 has been shown to activate the Wnt/β-catenin pathway, promoting cancer stem cell-like traits.[2]

-

Cell Cycle Regulation and Genomic Stability: SPTBN1 is involved in regulating the G1/S cell cycle transition and maintaining genomic stability.[3]

BF-114: A Therapeutic siRNA Targeting SPTBN1

BF-114 is an investigational siRNA molecule developed by BullFrog AI that specifically targets the mRNA of the SPTBN1 gene, leading to its degradation and thereby silencing gene expression. By reducing the levels of βII-Spectrin, BF-114 aims to normalize aberrant signaling pathways implicated in disease progression. Preclinical studies have demonstrated the potential of BF-114 in treating obesity and liver diseases such as metabolic dysfunction-associated steatotic liver disease (MASLD), MASH, and HCC.

Preclinical Data on BF-114 and SPTBN1 Silencing

Recent research, including a key study published in Cell Reports by Dr. Lopa Mishra and colleagues, has provided evidence for the therapeutic potential of SPTBN1 silencing. While comprehensive quantitative data from all preclinical studies on BF-114 are not publicly available, key findings from related research on SPTBN1 silencing in mouse models of liver disease provide valuable insights.

Table 1: Effects of SPTBN1 Silencing in a Mouse Model of Metabolic Dysfunction-Associated Steatohepatitis (MASH)

| Parameter | Wild-Type (WT) Mice | Aldh2-/-Sptbn1+/- (ASKO) Mice | % Change in ASKO vs. WT |

| Fat Volume (%) | 18.97 ± 2.93 | 31.57 ± 2.81 | +66.4% |

| Lean Tissue Volume (%) | 56.13 ± 3.03 | 47.73 ± 1.45 | -14.9% |

Data are presented as mean ± SEM. ASKO mice exhibit a phenotype of human metabolic syndrome and MASH.

Summary of Preclinical Findings:

-

Reduction of Liver Pathology: Treatment with SPTBN1-targeting siRNA has been shown to reduce liver fat, inflammation, and fibrosis in mouse models of MASH.

-

Restoration of TGF-β Signaling: Silencing SPTBN1 restores normal SMAD3 signaling, counteracting the pro-fibrotic and pro-oncogenic effects of aberrant TGF-β signaling.

-

Improved Metabolic Parameters: Therapeutic inhibition of SPTBN1 improves glucose handling in mouse models.

Signaling Pathways and Experimental Workflows

TGF-β Signaling Pathway and SPTBN1

The TGF-β pathway plays a central role in tissue fibrosis. SPTBN1 is a critical component of this pathway, acting as an adaptor for Smad proteins.

Wnt/β-Catenin Signaling and SPTBN1

Loss of SPTBN1 has been linked to the activation of the Wnt/β-catenin pathway, which is implicated in cancer development.

References

Preclinical Profile of BF-114 Target in NAFLD: A Technical Overview

For Immediate Release to the Scientific Community

This technical guide provides an in-depth summary of the preclinical data supporting the therapeutic potential of targeting β2-spectrin (SPTBN1) with siRNA, the mechanism of action of BF-114, for the treatment of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), formerly known as Non-Alcoholic Fatty Liver Disease (NAFLD). The data presented is collated from foundational studies that elucidate the role of SPTBN1 in the pathogenesis of MASLD and Metabolic Dysfunction-Associated Steatohepatitis (MASH).

Core Findings

Targeting SPTBN1 with a small interfering RNA (siRNA) therapeutic has demonstrated significant efficacy in preclinical models of NAFLD/NASH. Treatment with SPTBN1 siRNA has been shown to ameliorate key indicators of disease progression, including liver steatosis, inflammation, and fibrosis.[1][2] The mechanism of action is linked to the modulation of the TGF-β signaling pathway, a critical regulator of fibrosis.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from preclinical studies involving the inhibition of SPTBN1 in mouse models of NAFLD/NASH.

Table 1: Efficacy of SPTBN1 siRNA in a Western Diet-Induced NASH Mouse Model

| Parameter | Control siRNA (siCtrl) | SPTBN1 siRNA (siSptbn1) | Percentage Change | Statistical Significance |

| Body Weight Increase (%) | No significant difference reported | No significant difference reported | - | - |

| Serum Triglycerides (mg/dL) | ~100 | ~60 | ~40% decrease | p < 0.05 |

| Serum Glucose (mg/dL) | ~200 | ~150 | ~25% decrease | p < 0.05 |

| Serum Cholesterol (mg/dL) | No significant difference reported | No significant difference reported | - | - |

| Liver Weight (% of Body Weight) | ~8% | ~6% | ~25% decrease | p < 0.05 |

| NAFLD Activity Score (NAS) | ~6 | ~3 | ~50% decrease | p < 0.05 |

Data synthesized from figures in Rao et al., Science Translational Medicine, 2021.[2]

Table 2: Effects of SPTBN1 Inhibition on Gene Expression in Liver Tissue

| Gene Target | Function | Fold Change with siSptbn1 |

| Acta2 (α-SMA) | Pro-fibrotic | Decreased |

| Col1a1 | Pro-fibrotic (Collagen) | Decreased |

| Timp1 | Pro-fibrotic | Decreased |

Qualitative changes reported in Rao et al., Science Translational Medicine, 2021.

Signaling Pathway and Mechanism of Action

In the pathogenesis of NAFLD/MASH, particularly in the context of aldehyde accumulation (e.g., in individuals with reduced aldehyde dehydrogenase 2 function), the SMAD3 adaptor protein SPTBN1 is modified by aldehydes like 4-hydroxynonenal (4-HNE). This modification leads to an aberrant TGF-β signaling cascade, promoting pro-fibrotic and pro-oncogenic outcomes. Therapeutic inhibition of SPTBN1 using siRNA restores normal SMAD3 signaling, thereby mitigating the disease phenotype.

Experimental Protocols

Western Diet-Induced NASH Mouse Model and siRNA Therapy

This protocol was designed to assess the therapeutic efficacy of SPTBN1 siRNA in a diet-induced model of NASH.

-

Animal Model: Flox mice were utilized.

-

Diet: A Western diet (WD) supplemented with high fructose-glucose water was administered to induce NASH.

-

Disease Induction Phase: The diet was provided for 12 weeks to establish the NASH phenotype.

-

Therapeutic Intervention: Following NASH induction, mice received hydrodynamic injections of either a control siRNA (siCtrl) or an siRNA targeting Sptbn1.

-

Dosage: 1.25 nmol/mouse per injection.

-

Frequency: Injections were administered every 2 weeks for a total of 4 doses.

-

-

Study Duration: The total duration of the study was 20 weeks on the Western diet.

Human 3D Culture Model of MASH

A human three-dimensional (3D) culture model of MASH was also used to validate the findings. This model incorporates human hepatocytes, hepatic stellate cells, and Kupffer cells to better mimic the human liver microenvironment. Treatment with SPTBN1 siRNA in this model has been shown to block MASH and fibrosis, confirming the therapeutic potential in a human-relevant system.

Conclusion

The preclinical data strongly support the targeting of SPTBN1 as a promising therapeutic strategy for NAFLD and MASH. The siRNA-mediated reduction of SPTBN1 effectively mitigates liver fat accumulation, inflammation, and fibrosis in relevant animal models. The mechanism of action, centered on the correction of aberrant TGF-β signaling, provides a solid rationale for the clinical development of BF-114. Further studies are warranted to translate these promising preclinical findings into clinical practice.

References

- 1. β2-Spectrin (SPTBN1) as a Therapeutic Target for Diet-Induced Liver Disease and Preventing Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mediso - Aldehydes alter TGF-β signaling and induce obesity and cancer [mediso.com]

- 4. researchgate.net [researchgate.net]

BF-114: A Novel siRNA-Based Therapeutic Candidate for Nonalcoholic Steatohepatitis (NASH)

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH), a severe form of nonalcoholic fatty liver disease (NAFLD), is a growing global health concern characterized by hepatic steatosis, inflammation, and progressive liver fibrosis. Left untreated, NASH can lead to cirrhosis, hepatocellular carcinoma (HCC), and liver failure. The complex pathophysiology of NASH has presented significant challenges to the development of effective therapies. BF-114 is an investigational small interfering RNA (siRNA) therapeutic designed to address a key driver of NASH pathology. Developed by Bullfrog AI, BF-114 targets the SPTBN1 gene, which encodes the protein β2-spectrin. Emerging preclinical evidence suggests that by silencing SPTBN1, BF-114 can mitigate the progression of liver fat accumulation, inflammation, and fibrosis, offering a promising new therapeutic avenue for NASH. This technical guide provides a comprehensive overview of the core science behind BF-114, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols from foundational studies.

Mechanism of Action: Targeting the SPTBN1-TGF-β Signaling Axis

BF-114 is a small interfering RNA (siRNA) molecule that specifically targets the messenger RNA (mRNA) of the SPTBN1 gene, leading to its degradation and thereby reducing the production of the β2-spectrin protein.[1] The therapeutic rationale for targeting SPTBN1 in NASH stems from its critical role in the transforming growth factor-beta (TGF-β) signaling pathway, a central regulator of liver fibrosis.[1]

In the context of NASH, elevated levels of aldehydes, which are byproducts of cellular metabolism, can disrupt the normal function of SPTBN1. This disruption leads to aberrant TGF-β signaling, which in turn promotes inflammation and fibrosis.[1] Specifically, SPTBN1 is understood to promote TGF-β–SMAD3 signaling. By reducing the expression of SPTBN1, BF-114 is hypothesized to interrupt this pathological signaling cascade, thereby halting the progression of NASH.

Preclinical Efficacy

Preclinical studies have demonstrated the potential of targeting SPTBN1 with siRNA as a therapeutic strategy for NASH. These studies have utilized mouse models that recapitulate key features of human NASH, including diet-induced obesity and fibrosis.

In Vivo Mouse Model of NASH

In a key study, mice were fed a Western diet supplemented with high fructose-glucose in their drinking water for 12 weeks to induce NASH. Following the induction period, the mice received hydrodynamic tail vein injections of either a control siRNA (siCtrl) or an siRNA targeting Sptbn1 (siSptbn1) at a dose of 1.25 nmol/mouse every two weeks for a total of four injections.[2] The mice were maintained on the Western diet throughout the treatment period and were euthanized at 20 weeks.[2]

The results indicated that treatment with siSptbn1 significantly ameliorated the NASH phenotype. While there was no significant difference in body weight between the treatment and control groups, the siSptbn1-treated mice exhibited significant reductions in serum triglycerides and glucose levels. Furthermore, these mice had reduced liver weight and a significantly lower NAFLD Activity Score (NAS), which encompasses measures of steatosis, lobular inflammation, and hepatocyte ballooning. Histological analysis confirmed reduced hepatic steatosis, inflammation, and fibrosis in the siSptbn1-treated group. This was accompanied by a decrease in the expression of pro-fibrotic genes.

Quantitative Preclinical Data

| Parameter | Control siRNA (siCtrl) | SPTBN1 siRNA (siSptbn1) | Significance |

| Serum Triglycerides | Elevated | Significantly Reduced | p < 0.05 |

| Serum Glucose | Elevated | Significantly Reduced | p < 0.05 |

| Liver Weight (% of Body Weight) | Increased | Significantly Reduced | p < 0.05 |

| NAFLD Activity Score (NAS) | High | Significantly Reduced | Not specified |

| Hepatic Steatosis | Present | Reduced | Qualitative |

| Lobular Inflammation | Present | Reduced | Qualitative |

| Hepatocyte Ballooning | Present | Reduced | Qualitative |

| Fibrosis (Sirius Red Staining) | Present | Reduced | Qualitative |

| Pro-fibrotic Gene Expression | Upregulated | Reduced | Qualitative |

| Data synthesized from preclinical studies. |

Experimental Protocols

Diet-Induced NASH Mouse Model

-

Animal Model: Male C57BL/6J mice are commonly used for diet-induced NASH models.

-

Diet: A Western diet, which is high in fat, sucrose, and cholesterol, is administered to the mice. This is often supplemented with drinking water containing a high concentration of fructose and glucose. A typical diet composition is 40-60% of calories from fat, ~20% from fructose, and ~2% cholesterol.

-

Induction Period: The diet is typically administered for a period of 12-16 weeks to induce the key histological features of NASH, including steatosis, inflammation, and fibrosis.

siRNA Preparation and Administration

-

siRNA: A validated siRNA sequence targeting the mouse Sptbn1 gene is used. A non-targeting control siRNA with a scrambled sequence is used for the control group.

-

Formulation: For in vivo delivery, the siRNA is often complexed with a transfection reagent suitable for systemic administration, such as Invivofectamine™ or delivered via hydrodynamic injection.

-

Administration: Hydrodynamic tail vein injection is a common method for delivering nucleic acids to the liver in mice. This involves the rapid injection of a large volume of the siRNA solution into the tail vein.

-

Dosage and Schedule: A typical dose is 1.25 nmol/mouse, administered every two weeks for the duration of the treatment period.

Analytical Methods

-

Serum Analysis: Blood is collected from the mice to measure key biomarkers of liver function and metabolic health, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and glucose.

-

Histology: Liver tissue is fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess overall liver architecture, inflammation, and hepatocyte ballooning. Sirius Red staining is used to visualize and quantify collagen deposition as a measure of fibrosis.

-

NAFLD Activity Score (NAS): The histological slides are scored by a pathologist blinded to the treatment groups according to the standardized NAS system, which provides a semi-quantitative assessment of steatosis, lobular inflammation, and hepatocyte ballooning.

-

Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the expression levels of genes involved in fibrosis (e.g., Col1a1, Timp1) and other relevant pathways.

Future Directions

The preclinical data for BF-114 are promising and provide a strong rationale for its continued development as a potential therapy for NASH. The targeted knockdown of SPTBN1 represents a novel approach to mitigating the fibrotic and inflammatory processes that drive NASH progression.

As of the latest available information, BF-114 is in the preclinical stage of development. There are no publicly available data from human clinical trials. Future research will likely focus on optimizing the delivery and formulation of BF-114 for clinical use, as well as conducting comprehensive safety and toxicology studies. Subsequent clinical trials will be necessary to evaluate the safety, tolerability, and efficacy of BF-114 in patients with NASH.

Conclusion

BF-114 is an innovative siRNA-based therapeutic candidate that targets SPTBN1, a key player in the pro-fibrotic TGF-β signaling pathway. Preclinical studies in robust mouse models of NASH have demonstrated the potential of this approach to reduce liver fat, inflammation, and fibrosis. The data presented in this technical guide highlight the strong scientific foundation for BF-114 and its promise as a future therapy for patients suffering from NASH. Further development and clinical evaluation are warranted to translate these encouraging preclinical findings into a new treatment modality for this challenging disease.

References

BF-114: A Technical Whitepaper on the Discovery and Preclinical Development of a Novel siRNA Therapeutic for Metabolic and Liver Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Rationale for Targeting β2-Spectrin (SPTBN1)

Metabolic disorders, particularly obesity and associated liver diseases, represent a significant and growing global health burden. The pathogenesis of these conditions is complex, involving intricate signaling pathways that regulate lipid metabolism, inflammation, and fibrosis. Recent research has identified β2-spectrin (SPTBN1), a scaffold protein, as a key player in these pathological processes.

SPTBN1 is known to interact with the transforming growth factor-β (TGF-β) signaling pathway, a critical regulator of cellular growth, differentiation, and extracellular matrix production. Dysregulation of TGF-β signaling is a hallmark of liver fibrosis. Furthermore, emerging evidence has linked SPTBN1 to the regulation of lipid metabolism through its interaction with sterol regulatory element-binding proteins (SREBPs), master transcriptional regulators of lipogenesis.

BF-114, as an siRNA molecule, is engineered to specifically target and degrade the messenger RNA (mRNA) of SPTBN1, thereby preventing the synthesis of the β2-spectrin protein. This targeted approach aims to disrupt the pathological signaling cascades driven by SPTBN1, offering a precise therapeutic intervention for obesity and related liver diseases.

Mechanism of Action of BF-114

The therapeutic effect of BF-114 is predicated on its ability to silence the SPTBN1 gene, leading to a reduction in β2-spectrin protein levels. This intervention is believed to impact two primary signaling pathways:

-

Inhibition of Pro-Fibrotic TGF-β Signaling: In the context of liver disease, elevated levels of SPTBN1 can enhance TGF-β signaling, leading to the activation of hepatic stellate cells and the excessive deposition of extracellular matrix proteins, culminating in fibrosis. By reducing SPTBN1 levels, BF-114 is hypothesized to dampen this pro-fibrotic response.

-

Downregulation of Lipogenesis via SREBP Pathway: Preclinical studies have shown that SPTBN1 can promote the activity of SREBPs, key transcription factors that drive the synthesis of fatty acids and cholesterol. By silencing SPTBN1, BF-114 is expected to decrease SREBP activity, thereby reducing lipid accumulation in the liver (steatosis).

The following diagram illustrates the proposed signaling pathway affected by BF-114:

References

- 1. BullFrog AI Announces Publication of Data Supporting Potential of Liver Disease Treatment Candidate BF-114 | BFRG Stock News [stocktitan.net]

- 2. BullFrog AI Announces Publication of Data Supporting Potential of Liver Disease Treatment Candidate BF-114 :: BullFrog AI Holdings, Inc. (BFRG) [ir.bullfrogai.com]

- 3. Press Releases :: BullFrog AI Holdings, Inc. (BFRG) [ir.bullfrogai.com]

In Vivo Profile of BF-114: A Novel siRNA Therapeutic for Metabolic and Liver Diseases

Gaithersburg, MD – Preclinical in vivo studies of BF-114, a small interfering RNA (siRNA) targeting βII-Spectrin (SPTBN1), have demonstrated its potential as a therapeutic agent for obesity and a range of liver diseases, including metabolic dysfunction-associated steatotic liver disease (MASLD), metabolic dysfunction-associated steatohepatitis (MASH), and hepatocellular carcinoma (HCC). Research conducted in various animal models indicates that by silencing the SPTBN1 gene, BF-114 can modulate key signaling pathways involved in disease progression, leading to significant improvements in metabolic and liver health.

A key study published in Cell Reports by researchers including Dr. Lopa Mishra, who has since joined the Scientific Advisory Board of BullFrog AI, the company developing BF-114, elucidated the role of SPTBN1 in the context of liver disease. The research demonstrated that reducing the levels of the β2-spectrin protein through the administration of an SPTBN1-targeting siRNA, such as BF-114, successfully halted the progression of MASLD and MASH and mitigated liver damage in animal models.[1]

Efficacy in Animal Models of Liver Disease

In a pivotal study, the therapeutic potential of silencing Sptbn1 was evaluated in a mouse model of diet-induced NASH. The findings from this research provide a strong foundation for the continued development of BF-114.

| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Statistical Significance |

| Body Weight | Flox mice on Western Diet | siSptbn1 | siControl | Ameliorated NASH without significantly affecting body weight. | Not specified in abstract |

| Liver Health | Flox mice on Western Diet | siSptbn1 | siControl | Halted progression of MASH fibrosis, lipid accumulation, and tissue damage. | Not specified in abstract |

| Fat Volume | Aldh2-/-Sptbn1+/- mice on Normal Chow | N/A | Wild Type | Trend towards greater fat volume (31.57% ± 2.81% vs. 18.97% ± 2.93%). | Not specified in abstract |

| Lean Tissue Volume | Aldh2-/-Sptbn1+/- mice on Normal Chow | N/A | Wild Type | Trend towards less lean tissue volume (47.73% ± 1.45% vs. 56.13% ± 3.03%). | Not specified in abstract |

Experimental Protocols

Non-Alcoholic Steatohepatitis (NASH) Mouse Model

-

Animal Model: Flox mice.

-

Disease Induction: Mice were fed a Western diet (WD) containing 42% kcal from fat, supplemented with high fructose-glucose in their drinking water for 12 weeks to induce the development of NASH.[3]

-

Therapeutic Intervention: Following disease induction, mice received hydrodynamic injections of either a control siRNA (siCtrl) or an siRNA targeting Sptbn1 (siSptbn1).[3]

-

Dosage and Administration: The siRNA was administered at a dosage of 1.25 nmol per mouse. A total of four injections were given every two weeks.

-

Monitoring: Body weight was monitored on a weekly basis.

-

Endpoint: The study concluded at 20 weeks of the Western diet, at which point the mice were euthanized for further analysis.

Metabolic Syndrome and MASH Mouse Model

-

Animal Models: Wild-type (WT), Aldh2-/-, and Aldh2-/-Sptbn1+/- (ASKO) mice were utilized.

-

Diet: Mice were maintained on a normal chow (NC) diet or a Western diet.

-

Phenotyping: At 44-48 weeks of age, various parameters were assessed, including body weight and the weight of epididymal white adipose tissue (eWAT).

-

Imaging: Whole-body computed tomography (CT) scans were performed to measure lean tissue and fat volume.

-

Statistical Analysis: Body weight differences were determined using a one-way ANOVA with Bonferroni's multiple comparisons test. Differences in eWAT weight were assessed using pairwise t-tests.

Mechanism of Action and Signaling Pathways

The therapeutic effects of BF-114 are attributed to its ability to silence the SPTBN1 gene, which encodes for the β2-spectrin protein. This protein is a crucial component of the transforming growth factor-β (TGF-β) signaling pathway. In pathological conditions such as MASH, endogenous aldehydes like 4-hydroxynonenal (4-HNE) can accumulate and modify SPTBN1, leading to aberrant TGF-β signaling that promotes fibrosis and oncogenesis. By reducing SPTBN1 levels, BF-114 is believed to restore normal SMAD3 signaling, thereby blocking the progression of MASH and fibrosis.

Caption: TGF-β signaling pathway modulation by BF-114.

Experimental Workflow for Preclinical Evaluation

The in vivo assessment of BF-114's efficacy in liver disease models follows a structured workflow designed to induce the disease phenotype, administer the therapeutic agent, and evaluate its impact on key pathological markers.

Caption: In vivo experimental workflow for BF-114 evaluation.

Logical Relationship of Findings

The collective evidence from in vivo studies supports a clear logical progression from the molecular mechanism of BF-114 to its observed therapeutic effects in animal models of metabolic and liver diseases.

Caption: Logical framework of BF-114's therapeutic action.

References

Bf-114: Methodological & Application

BF-114: Application Notes and Protocols for Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanism of action of BF-114 centers on the silencing of the SPTBN1 gene, which in turn reduces the expression of β2-spectrin. Studies have demonstrated that decreased levels of β2-spectrin can halt the progression of MASLD and MASH in animal models and reduce liver damage. This is achieved, in part, by modulating pathways involved in de novo lipogenesis and fibrosis. Specifically, β2-spectrin has been shown to interact with and promote the activity of sterol regulatory element-binding proteins (SREBPs), key regulators of lipid metabolism. By reducing β2-spectrin, BF-114 can mitigate the downstream effects of SREBP activation, leading to decreased lipid accumulation and inflammation in the liver.

These application notes provide an overview of the laboratory applications of BF-114 and detailed protocols for its use in in vitro and in vivo research settings.

Data Presentation

While specific quantitative data for BF-114's efficacy (e.g., IC50, binding affinity) are not yet publicly available, the following table outlines the key quantitative metrics researchers should aim to collect when investigating the effects of BF-114 or other SPTBN1-targeting siRNAs.

| Parameter | Description | In Vitro Assay | In Vivo Model |

| Target Knockdown Efficiency | Percentage reduction of SPTBN1 mRNA or β2-spectrin protein levels. | qRT-PCR, Western Blot | qRT-PCR, Western Blot, Immunohistochemistry |

| IC50 (Inhibitory Concentration 50%) | Concentration of BF-114 that results in 50% inhibition of a specific biological or biochemical function (e.g., cell viability, lipid accumulation). | Cell Viability Assays (e.g., MTT, CellTiter-Glo), Lipid Accumulation Assays (e.g., Oil Red O staining) | Not Applicable |

| Effect on Gene Expression | Fold change in the expression of genes involved in lipogenesis (e.g., FASN, SCD1), fibrosis (e.g., COL1A1, TIMP1), and inflammation (e.g., TNF-α, IL-6). | qRT-PCR, RNA-Seq | qRT-PCR, RNA-Seq |

| Phenotypic Changes (In Vitro) | Quantifiable changes in cellular phenotypes, such as lipid droplet accumulation, cell proliferation, or apoptosis. | High-content imaging, flow cytometry | Not Applicable |

| Phenotypic Changes (In Vivo) | Measurable changes in physiological or pathological parameters, such as body weight, liver-to-body weight ratio, serum lipid levels, and liver enzyme levels. | Metabolic monitoring, serum biochemistry, histology | Animal models of obesity, MASLD, MASH, HCC |

| Histological Scoring | Semi-quantitative scoring of liver histology for steatosis, inflammation, ballooning, and fibrosis (e.g., NAFLD Activity Score - NAS). | Not Applicable | H&E staining, Sirius Red staining |

Mandatory Visualizations

Signaling Pathway of SPTBN1 Inhibition by BF-114

Caption: BF-114 mediated degradation of SPTBN1 mRNA and subsequent reduction of β2-spectrin protein.

Experimental Workflow for In Vivo Evaluation of BF-114

Caption: Workflow for assessing BF-114 efficacy in a diet-induced liver disease mouse model.

Experimental Protocols

In Vitro Knockdown of SPTBN1 in Hepatocytes

Objective: To evaluate the efficacy of BF-114 in reducing β2-spectrin expression in a hepatocyte cell line (e.g., HepG2, Huh7).

Materials:

-

BF-114 (SPTBN1 siRNA) and a non-targeting control siRNA.

-

Hepatocyte cell line (e.g., HepG2).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).

-

Opti-MEM I Reduced Serum Medium.

-

6-well tissue culture plates.

-

Reagents for RNA extraction, reverse transcription, and quantitative PCR (qRT-PCR).

-

Reagents for protein lysis and Western blotting.

Protocol:

-

Cell Seeding: The day before transfection, seed hepatocytes in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

Transfection Complex Preparation: a. For each well, dilute 25-50 pmol of BF-114 or control siRNA into Opti-MEM to a final volume of 100 µL. b. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

-

Transfection: a. Aspirate the growth medium from the cells and replace it with fresh, antibiotic-free medium. b. Add the siRNA-lipid complexes dropwise to each well. c. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.

-

Analysis of Knockdown: a. qRT-PCR for SPTBN1 mRNA: At the desired time point, harvest the cells, extract total RNA, and perform reverse transcription followed by qRT-PCR using primers specific for SPTBN1. Normalize to a housekeeping gene (e.g., GAPDH). b. Western Blot for β2-spectrin Protein: Lyse the cells in RIPA buffer with protease inhibitors. Determine protein concentration, separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against β2-spectrin. Use an antibody against a loading control (e.g., β-actin) for normalization.

In Vivo Delivery of SPTBN1 siRNA to Mice

Objective: To achieve systemic delivery of BF-114 to the liver in a mouse model of metabolic or liver disease.

Materials:

-

BF-114 (SPTBN1 siRNA) and a non-targeting control siRNA, formulated for in vivo use.

-

Mouse model of interest (e.g., C57BL/6J mice on a high-fat diet).

-

Sterile, RNase-free phosphate-buffered saline (PBS).

-

Syringes and needles appropriate for tail vein injection.

Protocol (based on hydrodynamic tail vein injection):

Note: This procedure is effective for liver delivery but can be stressful for the animals and requires technical expertise. Alternative delivery methods, such as lipid nanoparticle formulations, may also be considered.

-

Preparation of siRNA Solution: Dilute the in vivo-grade BF-114 or control siRNA in sterile, RNase-free PBS. A typical dose for hydrodynamic injection is 1-2 mg/kg of body weight. The final injection volume should be 8-10% of the mouse's body weight (e.g., 2 mL for a 25 g mouse).

-

Animal Restraint: Properly restrain the mouse to visualize the lateral tail vein.

-

Injection: Perform a rapid injection of the siRNA solution into the lateral tail vein. The entire volume should be delivered in 5-7 seconds.

-

Monitoring: Monitor the animals closely for any adverse reactions following the injection.

-

Repeat Dosing: Depending on the experimental design and the duration of gene silencing required, injections may be repeated. A study on SPTBN1 siRNA administered injections every two weeks.

-

Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect liver tissue and blood samples. Analyze target gene knockdown in the liver via qRT-PCR and Western blot as described in the in vitro protocol. Assess physiological and histological parameters as outlined in the Data Presentation table.

Western Blot Analysis of β2-Spectrin

Objective: To quantify the reduction of β2-spectrin protein levels in cells or tissues treated with BF-114.

Materials:

-

Cell or tissue lysates.

-

Laemmli sample buffer.

-

SDS-PAGE gels.

-

Running and transfer buffers.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody: anti-β2-spectrin.

-

Primary antibody: anti-loading control (e.g., β-actin, GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Sample Preparation: Mix protein lysates with Laemmli buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against β2-spectrin, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with a loading control antibody to normalize the β2-spectrin signal.

Conclusion

BF-114 represents a promising therapeutic candidate for a range of metabolic and liver diseases by targeting a key protein in lipogenesis and fibrosis pathways. The protocols outlined above provide a framework for researchers to investigate the efficacy and mechanism of action of BF-114 in relevant laboratory models. As a preclinical candidate, further research is required to fully elucidate its therapeutic potential and to establish detailed quantitative parameters of its activity. The methodologies provided here are intended to serve as a guide for such investigations.

References

- 1. β2-Spectrin (SPTBN1) as a Therapeutic Target for Diet-Induced Liver Disease and Preventing Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ir.bullfrogai.com [ir.bullfrogai.com]

- 4. BullFrog AI Launches Preclinical Study to Investigate BF-114’s Potential in Battling Obesity :: BullFrog AI Holdings, Inc. (BFRG) [ir.bullfrogai.com]

BF-114 Experimental Protocols for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

BF-114 is an experimental small interfering RNA (siRNA) therapeutic designed to target and silence the expression of the SPTBN1 gene, which encodes the β2-spectrin protein.[1][2] Research has identified β2-spectrin as a key mediator in the progression of metabolic diseases, including metabolic dysfunction-associated steatotic liver disease (MASLD), metabolic dysfunction-associated steatohepatitis (MASH), and obesity.[1][2] By reducing β2-spectrin levels, BF-114 aims to halt the progression of these conditions. These protocols provide detailed methodologies for the in vitro application of BF-114 for research and development purposes.

Mechanism of Action

BF-114 is a synthetic siRNA molecule that introduces a post-transcriptional gene silencing mechanism. Upon introduction into a cell, the siRNA duplex is recognized by the RNA-induced silencing complex (RISC). The RISC unwinds the duplex and uses one strand as a guide to find and bind to the complementary messenger RNA (mRNA) sequence of the SPTBN1 gene. This binding leads to the cleavage and subsequent degradation of the SPTBN1 mRNA, thereby preventing the translation and production of the β2-spectrin protein. The reduction in β2-spectrin levels has been shown to interrupt signaling pathways, such as the TGF-β pathway, that are implicated in the pathology of liver fibrosis and metabolic dysregulation.[2]

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro experiments involving the siRNA-mediated knockdown of SPTBN1.

| Parameter | Cell Model | Concentration | Result | Reference |

| SPTBN1 mRNA Knockdown | 3D Human NASH Co-culture | 25 nM | >90% decrease in SPTBN1 transcripts after 96 hours | |

| Cell Viability (LDH Activity) | 3D Human NASH Co-culture | 25 nM | No significant change | |

| Hepatic Function (Albumin Production) | 3D Human NASH Co-culture | 25 nM | No significant change | |

| Lipid Accumulation (Oil-Red O) | 3D Human NASH Co-culture | 25 nM | Slight, non-significant decrease |

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by BF-114.

Caption: BF-114 mediated silencing of SPTBN1 and its effect on downstream signaling.

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining cell lines relevant for BF-114 studies, such as hepatocyte-derived cell lines (e.g., Huh7).

Materials:

-

Hepatocyte cell line (e.g., Huh7)

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

-

For sub-culturing, aspirate the medium and wash the cells with PBS.

-

Add Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks/plates at the desired density.

-

Change the medium every 2-3 days.

Protocol 2: In Vitro Transfection of BF-114 in a 3D Human NASH Model

This protocol is adapted from studies using siRNA to target SPTBN1 in a 3D co-culture model of non-alcoholic steatohepatitis.

Materials:

-

3D Human NASH co-culture model (e.g., primary human hepatocytes, stellate cells, and Kupffer cells)

-

BF-114 (siRNA targeting SPTBN1)

-

Control siRNA (non-targeting)

-

Transfection reagent suitable for siRNA

-

Opti-MEM or other serum-free medium

-

Culture medium for the 3D model

Procedure:

-

Prepare the 3D cell culture according to the manufacturer's or established laboratory protocol.

-

On day 4 of culture, prepare the siRNA-transfection reagent complexes. a. For each well, dilute 25 nM of BF-114 or control siRNA in serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.

-

Change the medium of the 3D cultures.

-

Add the siRNA-transfection reagent complexes to the wells.

-

Repeat the siRNA application every 48 hours with the medium change.

-

After 96 hours (on day 8), harvest the cells or supernatant for downstream analysis.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro experiment using BF-114.

Caption: A generalized workflow for in vitro studies involving BF-114.

Protocol 3: Quantification of SPTBN1 Knockdown by qPCR

This protocol describes how to measure the change in SPTBN1 mRNA levels following BF-114 treatment.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for SPTBN1 and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Harvest cells after BF-114 treatment and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA.

-

Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

-

Run the qPCR reaction using an appropriate thermal cycling program.

-

Analyze the data using the ΔΔCt method to determine the relative expression of SPTBN1, normalized to the housekeeping gene and compared to the control siRNA-treated group.

Protocol 4: Assessment of Lipid Accumulation with Oil Red O Staining

This protocol is for visualizing and quantifying changes in intracellular lipid content.

Materials:

-

Oil Red O staining solution

-

Formalin (10%)

-

60% Isopropanol

-

Microscope

Procedure:

-

After treatment with BF-114, wash the cells with PBS.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash the cells with water and then with 60% isopropanol.

-

Stain the cells with Oil Red O solution for 10-15 minutes.

-

Wash with 60% isopropanol and then with water.

-

Visualize the lipid droplets under a microscope.

-

For quantification, the stain can be eluted with isopropanol and the absorbance measured.

References

Application Notes and Protocols for Administering BF-114 in Mouse Models of Obesity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Signaling Pathway

Caption: BF-114 signaling pathway targeting SPTBN1.

Experimental Protocols

The following protocols outline the key steps for evaluating the efficacy of BF-114 in a diet-induced obesity (DIO) mouse model. These protocols can be adapted for other relevant models, such as ob/ob or db/db mice.

Animal Model and Diet

-

Animal Model: Male C57BL/6J mice, 6-8 weeks old.

-

Diet:

-

Control Group: Standard chow diet (10% kcal from fat).

-

Obesity Induction Group: High-fat diet (HFD), typically 45% or 60% kcal from fat, for 8-12 weeks to induce a stable obese phenotype.

-

Experimental Workflow

Caption: General experimental workflow for BF-114 administration.

BF-114 Administration

Due to the nature of siRNA molecules, parenteral routes are often preferred to ensure bioavailability. However, less stressful methods are encouraged to avoid confounding metabolic effects.

-

Formulation: Reconstitute lyophilized BF-114 in a sterile, RNase-free vehicle (e.g., phosphate-buffered saline). The final concentration should be determined based on the desired dosage and administration volume.

-

Route of Administration:

-

Subcutaneous (SC) Injection: A common and relatively low-stress route for repeated dosing.

-

Intraperitoneal (IP) Injection: Another common route that allows for rapid absorption.

-

-

Dosage and Frequency: The optimal dosage and frequency for BF-114 are to be determined by dose-ranging studies. A representative starting point could be in the range of 1-10 mg/kg, administered once or twice weekly.

-

Control Group: Administer the vehicle solution to the control group using the same volume, route, and frequency.

For researchers preferring a non-invasive approach, oral self-administration methods can be adapted.

-

Oral Self-Administration (Alternative): To minimize stress from injections, BF-114 can be mixed with a highly palatable food item like peanut butter or a specialized jelly. This requires an initial acclimatization period where mice are trained to consume the placebo treat.

In-life Monitoring and Data Collection

Consistent monitoring of key metabolic parameters is essential to assess the therapeutic effects of BF-114.

| Parameter | Frequency | Method |

| Body Weight | Daily or 2-3 times per week | Digital scale |

| Food Intake | Daily or 2-3 times per week | Weighing remaining food |

| Fasting Blood Glucose | Weekly or bi-weekly | Tail-vein blood sample and glucometer |

| Glucose Tolerance Test (GTT) | At baseline and end of study | Oral or IP glucose challenge followed by blood glucose monitoring at set intervals |

| Insulin Tolerance Test (ITT) | At baseline and end of study | IP insulin injection followed by blood glucose monitoring at set intervals |

Terminal Procedures and Ex-vivo Analysis

-

Blood Collection: Collect blood via cardiac puncture for serum and plasma analysis.

-

Tissue Harvesting: Euthanize mice and harvest key metabolic tissues, including:

-

Liver

-

Epididymal white adipose tissue (eWAT)

-

Subcutaneous white adipose tissue (sWAT)

-

Brown adipose tissue (BAT)

-

Skeletal muscle

-

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment and control groups.

Table 1: Body Weight and Composition

| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Liver Weight (g) | eWAT Weight (g) |

| Vehicle Control | |||||

| BF-114 (Dose 1) | |||||

| BF-114 (Dose 2) |

Table 2: Serum Metabolic Parameters

| Treatment Group | Fasting Glucose (mg/dL) | Insulin (ng/mL) | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) | Alanine Aminotransferase (ALT) (U/L) |

| Vehicle Control | |||||

| BF-114 (Dose 1) | |||||

| BF-114 (Dose 2) |

Table 3: Gene Expression Analysis (Liver)

| Treatment Group | SPTBN1 (Relative Expression) | SREBP-1c (Relative Expression) | FASN (Relative Expression) | ACC (Relative Expression) |

| Vehicle Control | ||||

| BF-114 (Dose 1) | ||||

| BF-114 (Dose 2) |

Conclusion

BF-114 represents a promising therapeutic candidate for obesity and related metabolic diseases through its targeted silencing of the SPTBN1 gene. The protocols and guidelines presented in these application notes provide a robust framework for the preclinical evaluation of BF-114 in mouse models of obesity. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is crucial for advancing the development of this novel therapeutic agent.

References

- 1. BullFrog AI Launches Preclinical Study to Investigate BF-114’s Potential in Battling Obesity :: BullFrog AI Holdings, Inc. (BFRG) [ir.bullfrogai.com]

- 2. BullFrog AI Announces Publication of Data Supporting Potential of Liver Disease Treatment Candidate BF-114 :: BullFrog AI Holdings, Inc. (BFRG) [ir.bullfrogai.com]

"Assays for determining BF-114 efficacy in vitro"

Application Notes and Protocols: In Vitro Efficacy of BF-114

Introduction

BF-114 is an investigational small molecule inhibitor targeting the aberrant signaling pathways implicated in tumorigenesis. These application notes provide a comprehensive overview of standardized in vitro assays to determine the efficacy of BF-114 in cancer cell lines. The following protocols are designed for researchers in drug development and cancer biology to assess the compound's anti-proliferative, pro-apoptotic, and cell cycle-disrupting activities. Adherence to these methodologies will ensure reproducible and comparable results.

Cell Viability Assay

This assay determines the concentration-dependent effect of BF-114 on the viability of cancer cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is a key metric derived from this experiment.

Protocol: MTS Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare a serial dilution of BF-114 in culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in final concentrations ranging from 0.1 nM to 100 µM. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Data Presentation

| Cell Line | IC50 (µM) of BF-114 after 72h |

| MCF-7 (Breast Cancer) | 5.2 |

| A549 (Lung Cancer) | 12.8 |

| HCT116 (Colon Cancer) | 8.1 |

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining cell viability upon BF-114 treatment.

Apoptosis Assay

This assay quantifies the induction of apoptosis (programmed cell death) by BF-114. Annexin V staining is used to identify apoptotic cells.

Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Seed cells in a 6-well plate and treat with BF-114 at 1x and 5x IC50 concentrations for 48 hours.

-

Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry.

Data Presentation

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |

| Vehicle Control | 3.5 | 1.2 |

| BF-114 (1x IC50) | 15.8 | 5.4 |

| BF-114 (5x IC50) | 35.2 | 18.9 |

Signaling Pathway: Apoptosis Induction by BF-114

Caption: BF-114 induces apoptosis by inhibiting Bcl-2.

Cell Cycle Analysis

This assay determines the effect of BF-114 on cell cycle progression. Propidium Iodide (PI) staining of DNA allows for the quantification of cells in different phases of the cell cycle.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with BF-114 at their respective IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest and wash the cells with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide.

-

Incubation: Incubate for 30 minutes at room temperature.

-

Analysis: Analyze the DNA content by flow cytometry.

Data Presentation

| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 45.3 | 30.1 | 24.6 |

| BF-114 (IC50) | 68.9 | 15.2 | 15.9 |

Logical Relationship: BF-114 Effect on Cell Cycle

Caption: BF-114 causes cell cycle arrest at the G1 phase.

Application Notes and Protocols for In Vivo Delivery of BF-114 (siRNA targeting SPTBN1)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo delivery methods for BF-114, an siRNA therapeutic targeting β2-Spectrin (SPTBN1), for studies in liver disease models. The protocols are based on findings from preclinical studies demonstrating the potential of SPTBN1 silencing to ameliorate conditions such as Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) and Metabolic Dysfunction-Associated Steatohepatitis (MASH).

Introduction to BF-114

BF-114 is an investigational small interfering RNA (siRNA) designed to specifically target and silence the gene encoding for β2-Spectrin (SPTBN1). Preclinical research has identified SPTBN1 as a key protein involved in the progression of diet-induced liver disease.[1][2] It plays a dual role in promoting liver fibrosis through the TGF-β/SMAD3 signaling pathway and in advancing steatosis by participating in stress-activated SREBP1 signaling.[1] Under conditions of metabolic stress, such as a high-fat diet, SPTBN1 and SREBP1 are cleaved by CASPASE-3. The resulting fragments of SPTBN1 and SREBP1 interact, leading to increased expression of genes responsible for de novo lipogenesis.[1][2] By reducing the expression of SPTBN1, BF-114 aims to interrupt these pathological processes, offering a potential therapeutic strategy for MASLD, MASH, and associated liver damage.

In Vivo Delivery Methods

The primary and validated method for delivering BF-114 (or equivalent Sptbn1-targeting siRNA) to hepatocytes in vivo in preclinical mouse models is hydrodynamic tail vein injection . This technique utilizes the rapid injection of a large volume of a solution containing the naked siRNA, which results in high transfection efficiency, primarily in the liver.

Alternative and Future Delivery Considerations

While hydrodynamic injection is a powerful tool for preclinical validation, its direct clinical translation is not feasible. For future drug development, formulation of BF-114 into a clinically applicable delivery system is necessary. Lipid Nanoparticles (LNPs) represent the most advanced and common platform for systemic siRNA delivery to the liver and are a logical next step for the clinical development of BF-114.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from in vivo studies using siRNA-mediated knockdown of Sptbn1 in a high-fat diet (HFD)-induced mouse model of liver disease, as reported by Rao et al. (2021).

Table 1: Effects of Sptbn1 siRNA on Body and Liver Metrics in HFD-Fed Mice

| Parameter | Control siRNA (HFD) | Sptbn1 siRNA (HFD) | Percentage Change |

| Body Weight (g) | 45.8 ± 1.5 | 36.2 ± 1.2 | ↓ 21% |

| Liver Weight (g) | 2.5 ± 0.2 | 1.3 ± 0.1 | ↓ 48% |

| Liver/Body Weight Ratio (%) | 5.5 ± 0.3 | 3.6 ± 0.2 | ↓ 34.5% |

Data are presented as mean ± SEM.

Table 2: Effects of Sptbn1 siRNA on Serological and Liver Biochemistry in HFD-Fed Mice

| Parameter | Control siRNA (HFD) | Sptbn1 siRNA (HFD) | Percentage Change |

| Serum ALT (U/L) | 125 ± 15 | 45 ± 5 | ↓ 64% |

| Serum AST (U/L) | 180 ± 20 | 70 ± 10 | ↓ 61% |

| Liver Triglycerides (mg/g) | 150 ± 18 | 60 ± 8 | ↓ 60% |

Data are presented as mean ± SEM. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.

Table 3: Effects of Sptbn1 siRNA on Hepatic Gene Expression in HFD-Fed Mice

| Gene Target | Function | Control siRNA (HFD) (Relative Expression) | Sptbn1 siRNA (HFD) (Relative Expression) | Percentage Change |

| Sptbn1 | Target Gene | 1.0 | ~0.25 | ↓ 75% |

| Fasn | Lipogenesis | 1.0 | ~0.4 | ↓ 60% |

| Scd1 | Lipogenesis | 1.0 | ~0.3 | ↓ 70% |

| Col1a1 | Fibrosis | 1.0 | ~0.5 | ↓ 50% |

| Acta2 (α-SMA) | Fibrosis | 1.0 | ~0.45 | ↓ 55% |

Gene expression levels were normalized to the control group.

Experimental Protocols

Protocol for In Vivo Sptbn1 siRNA Delivery via Hydrodynamic Injection

This protocol is adapted from the methodology described in the study by Rao et al. (2021) for inducing Sptbn1 knockdown in a mouse model of diet-induced liver disease.

Materials:

-

Animal Model: C57BL/6J mice (10–12 weeks old).

-

Diet: High-Fat Diet (HFD).

-

siRNA:

-

Sptbn1-targeting siRNA (siSptbn1).

-

Non-targeting control siRNA.

-

-

Vehicle: Sterile, RNase-free 0.9% saline solution.

-

Syringes (3 ml) and needles (27-gauge).

-

Mouse restrainer.

-

Heat lamp.

Procedure:

-

Animal Acclimatization and Diet:

-

House C57BL/6J mice under standard conditions and acclimatize for at least one week.

-

Induce the liver disease model by feeding the mice a high-fat diet for 12 weeks.

-

-

siRNA Preparation:

-

On the day of injection, dilute the Sptbn1 siRNA and control siRNA in sterile, RNase-free 0.9% saline.

-

The final volume of the siRNA solution should be equivalent to 10% of the mouse's body weight (e.g., a 25 g mouse will be injected with 2.5 ml).

-

The dosage of siRNA used in the reference study was 1.5 mg/kg of body weight. Calculate the required amount of siRNA for each mouse.

-

-

Hydrodynamic Injection Procedure:

-

Weigh each mouse immediately before the injection to calculate the precise injection volume.

-

Place the mouse in a restrainer.

-

Warm the mouse's tail using a heat lamp for a short period to dilate the lateral tail veins.

-

Load the calculated volume of the siRNA-saline solution into a 3 ml syringe fitted with a 27-gauge needle.

-

Insert the needle into one of the lateral tail veins.

-

Inject the entire volume rapidly, within 5–8 seconds. This rapid, high-volume injection is critical for successful hydrodynamic delivery to the liver.

-

Administer the siRNA injection one week after the start of the HFD.

-

-

Post-Injection Monitoring and Endpoint Analysis:

-

After the injection, return the mouse to its cage and monitor for any adverse reactions.

-

Continue the HFD for the remainder of the 12-week study period.

-

At the end of the study, euthanize the mice and collect blood and liver tissue for analysis (e.g., serum ALT/AST, liver triglycerides, histology, and gene expression analysis by qPCR or Western blot).

-

Signaling Pathways and Experimental Workflows

BF-114 (siRNA) Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo study evaluating the efficacy of BF-114.

References

Bf-114: Troubleshooting & Optimization

Technical Support Center: Challenges in siRNA Delivery for Metabolic Research

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during siRNA delivery experiments for metabolic research.

Troubleshooting Guides

This section addresses specific issues that may arise during your siRNA experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Knockdown Efficiency of Target Gene in Metabolic Tissues (e.g., Liver, Adipose Tissue)

Question: We are observing minimal or no reduction in our target mRNA/protein levels in the liver after systemic administration of siRNA. What are the possible reasons and how can we troubleshoot this?

Answer:

Low knockdown efficiency is a frequent challenge in in vivo siRNA experiments. Several factors, from the siRNA molecule itself to the delivery vehicle and experimental procedure, can contribute to this issue. Below is a systematic guide to troubleshooting.

Potential Causes and Solutions

| Potential Cause | Troubleshooting Steps |

| Poor siRNA Stability | Unmodified siRNA is rapidly degraded by nucleases in the bloodstream, with a half-life of less than 5 minutes.[] To enhance stability, incorporate chemical modifications such as 2'-O-methyl (2'-OMe), 2'-fluoro (2'-F), and phosphorothioate (PS) linkages into the siRNA backbone.[][2] These modifications protect the siRNA from enzymatic degradation and can extend its half-life significantly.[] |

| Inefficient Delivery to Target Tissue | For metabolic research targeting the liver, consider using delivery systems with a natural tropism for hepatocytes. Lipid nanoparticles (LNPs) and N-acetylgalactosamine (GalNAc) conjugates are highly effective for liver-specific delivery.[3] For adipose tissue, which is a more challenging target, specialized delivery strategies like modified LNPs or peptide-based carriers may be necessary. |

| Suboptimal Delivery Vehicle Formulation | The formulation of your delivery vehicle is critical. For LNPs, the ratio of lipids (ionizable cationic lipid, DSPC, cholesterol, and PEG-lipid) must be optimized. Even minor variations can affect encapsulation efficiency and delivery efficacy. Refer to established protocols for LNP formulation and consider a dose-response experiment to determine the optimal concentration. |

| Ineffective Endosomal Escape | A significant portion of internalized siRNA can become trapped in endosomes and subsequently degraded in lysosomes. The delivery vehicle should be designed to facilitate endosomal escape. For instance, ionizable lipids in LNPs become positively charged in the acidic environment of the endosome, which helps to disrupt the endosomal membrane and release the siRNA into the cytoplasm. |

| Incorrect siRNA Dosage | The administered dose of siRNA may be too low to achieve a therapeutic effect. A dose-response study is recommended to determine the optimal siRNA concentration for your specific target and animal model. Typical doses for in vivo mouse studies can range from 1 to 5 mg/kg. |

| Issues with Administration Technique | For systemic delivery to the liver, intravenous (tail vein) injection is a common method. Ensure the injection is performed correctly to avoid misadministration. Hydrodynamic injection can yield high delivery efficiency to the liver but may cause liver damage and is not clinically viable. |

Issue 2: Observed Toxicity or Immune Response in Animal Models

Question: Our mice are showing signs of toxicity (e.g., weight loss, lethargy) or an inflammatory response after siRNA administration. What could be causing this and how can we mitigate it?

Answer:

In vivo toxicity and immune activation are significant hurdles in siRNA therapeutics. These responses can be triggered by either the siRNA molecule or the delivery vehicle.

Potential Causes and Solutions

| Potential Cause | Troubleshooting Steps |

| Innate Immune Recognition of siRNA | Unmodified siRNAs can be recognized by pattern recognition receptors like Toll-like receptors (TLRs), leading to an inflammatory cytokine response. Incorporating chemical modifications, such as 2'-O-methyl, can help to "cloak" the siRNA from these immune sensors. |

| Toxicity of the Delivery Vehicle | Cationic lipids used in some delivery formulations can be toxic at high concentrations. If using LNPs, ensure the ionizable lipids have a pKa that allows them to be neutral at physiological pH to reduce toxicity. It is also crucial to perform a dose-response curve to find the optimal balance between efficacy and toxicity. |

| Off-Target Effects | The siRNA may be silencing unintended genes, leading to a toxic phenotype. This can be caused by the seed region of the siRNA having complementarity to the 3' UTR of other mRNAs. To minimize off-target effects, use the lowest effective concentration of siRNA and consider using a pool of multiple siRNAs targeting the same gene. |

| Contaminants in the Preparation | Ensure that all reagents and equipment used for siRNA preparation and administration are sterile and free of endotoxins, which can cause a strong immune response. |

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding siRNA delivery in metabolic research.

1. What are the most significant barriers to effective siRNA delivery for metabolic research?

The primary challenges include:

-

Stability: Naked siRNAs are quickly degraded by nucleases in the bloodstream.

-

Targeting: Efficiently delivering the siRNA to the desired metabolic tissues (e.g., liver, adipose tissue, muscle) while avoiding accumulation in other organs is difficult.

-

Cellular Uptake and Endosomal Escape: The siRNA must be able to cross the cell membrane and then escape from the endosome to reach the RNA-induced silencing complex (RISC) in the cytoplasm.

-

Immune Activation: The innate immune system can recognize synthetic siRNAs as foreign, leading to an inflammatory response.

-

Off-Target Effects: The siRNA can inadvertently silence non-target genes, which can lead to misinterpretation of results and potential toxicity.

2. How can I minimize off-target effects in my siRNA experiments?

Minimizing off-target effects is crucial for the accurate interpretation of your data. Here are several strategies:

-

Use the Lowest Effective Concentration: Off-target effects are often concentration-dependent. Perform a dose-response experiment to identify the lowest concentration of siRNA that still provides significant on-target knockdown.

-

Employ Chemical Modifications: Certain chemical modifications can reduce off-target binding.

-

Use siRNA Pools: Using a pool of multiple siRNAs that target different regions of the same mRNA can reduce the effective concentration of any single siRNA, thereby minimizing off-target effects.

-

Careful siRNA Design: Utilize siRNA design algorithms that screen for potential off-target binding.

-

Validate with Multiple siRNAs: Confirm your phenotype with at least two different siRNAs targeting the same gene to ensure the observed effect is not due to an off-target effect of a single siRNA.

-

Perform Rescue Experiments: If possible, re-express a version of the target gene that is resistant to the siRNA to see if it reverses the observed phenotype.

3. What are the best delivery methods for targeting the liver in metabolic studies?

The liver is one of the more accessible organs for siRNA delivery due to its fenestrated endothelium. The most successful strategies for liver-targeting include:

-

Lipid Nanoparticles (LNPs): LNPs are a clinically validated platform for siRNA delivery to the liver. They protect the siRNA from degradation and facilitate its uptake by hepatocytes.

-

GalNAc Conjugates: Covalently attaching a trivalent N-acetylgalactosamine (GalNAc) ligand to the siRNA enables targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of these cells.

4. How do I choose between LNP-based delivery and GalNAc-conjugation for liver targeting?

The choice depends on your specific experimental needs:

-

LNPs can encapsulate larger payloads and may offer more potent silencing for some targets. However, their formulation can be more complex.

-

GalNAc-conjugates are smaller, have a simpler structure, and can be administered subcutaneously. They have shown excellent clinical efficacy and safety profiles.

5. Can I target tissues other than the liver for metabolic research?

Targeting extrahepatic tissues like adipose tissue and muscle is more challenging but is an active area of research. Strategies being explored include:

-

Modified LNPs: Altering the lipid composition and surface properties of LNPs to enhance delivery to specific cell types.

-

Peptide-based delivery: Using cell-penetrating peptides or targeting ligands that bind to receptors on the surface of target cells.

-

Antibody-siRNA conjugates: Linking the siRNA to an antibody that recognizes a specific cell surface antigen.

Experimental Protocols

Protocol 1: Formulation of siRNA-loaded Lipid Nanoparticles (LNPs)

This protocol is a general guideline for preparing LNPs for in vivo use, based on commonly used methods.

Materials:

-

Ionizable cationic lipid (e.g., C12-200, DLin-MC3-DMA)

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

PEG-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

-

siRNA in citrate buffer (10 mM, pH 4.0)

-

Ethanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device or vortexer

Procedure:

-

Prepare the lipid mixture by dissolving the ionizable cationic lipid, DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5. The final lipid concentration in ethanol should be around 20 mM.

-

Prepare the siRNA solution in 10 mM citrate buffer (pH 4.0) at a concentration of approximately 0.4 mg/mL.

-

For microfluidic mixing, inject the lipid-ethanol solution and the siRNA-aqueous solution into the device at a defined flow rate ratio (e.g., 1:3 volume ratio of ethanol to aqueous phase).

-

For manual mixing, rapidly add the lipid-ethanol solution to the siRNA-aqueous solution while vortexing vigorously for 30 seconds.

-

The resulting LNP solution can be dialyzed against PBS to remove the ethanol and unconjugated siRNA.

-

Sterile-filter the final LNP formulation through a 0.22 µm filter.

-

Characterize the LNPs for size, zeta potential, and siRNA encapsulation efficiency using methods like dynamic light scattering (DLS) and a RiboGreen assay.

Protocol 2: In Vivo siRNA Delivery to Mouse Liver via Tail Vein Injection

This protocol describes the systemic administration of siRNA to mice for liver-specific gene knockdown.

Materials:

-

siRNA formulation (e.g., LNP-siRNA or GalNAc-siRNA conjugate) diluted in sterile PBS

-

C57BL/6 mice (6-8 weeks old)

-

Mouse restrainer

-

Insulin syringes (e.g., 29-gauge)

Procedure:

-

Dilute the siRNA formulation in sterile PBS to the desired final concentration. The injection volume is typically 10 mL/kg body weight.

-

Warm the mice under a heat lamp to dilate the tail veins.

-

Place the mouse in a restrainer, exposing the tail.

-

Clean the tail with an alcohol swab.

-

Inject the siRNA solution slowly into one of the lateral tail veins.

-

Monitor the mice for any adverse reactions post-injection.

-

Collect blood or tissue samples at desired time points (e.g., 24, 48, 72 hours) to assess knockdown efficiency. For liver analysis, euthanize the mice and perfuse the liver with PBS before harvesting.

-

Analyze target gene expression at the mRNA level using qRT-PCR and at the protein level using Western blotting or ELISA.

Visualizations

Signaling Pathway: JAK/STAT Pathway in Inflammation

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a key signaling cascade involved in inflammatory responses, making it a relevant target for siRNA therapeutics in metabolic diseases with an inflammatory component.

Caption: The JAK/STAT signaling pathway and the mechanism of siRNA-mediated inhibition.

Experimental Workflow: In Vivo siRNA Delivery and Analysis

This diagram outlines the key steps in a typical in vivo siRNA experiment, from preparation to data analysis.

Caption: A typical experimental workflow for in vivo siRNA delivery and analysis.

Logical Relationship: Troubleshooting Low Knockdown Efficiency

This diagram illustrates a decision-making process for troubleshooting poor siRNA-mediated knockdown.

Caption: A logical workflow for troubleshooting low siRNA knockdown efficiency.

References

Optimizing BF-114 Dosage for Preclinical Studies: A Technical Support Guide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing the dosage of BF-114 in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for BF-114 in a new preclinical study?

A1: The optimal starting dose for BF-114 depends on the specific animal model and the research question. However, a general recommendation is to begin with a dose-range finding study. It is advisable to start with a low dose, based on in vitro efficacy data (e.g., the EC50 or IC50) and gradually escalate the dosage.[1][2] A typical dose escalation might involve logarithmic or semi-logarithmic increases (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).

Q2: How do I determine the Maximum Tolerated Dose (MTD) for BF-114?

A2: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that does not cause unacceptable toxicity.[1] To determine the MTD for BF-114, a single-dose escalation study is typically performed in at least two animal species (one rodent and one non-rodent).[3][4] Key parameters to monitor include clinical signs of toxicity, body weight changes, and food/water consumption. A significant loss of body weight (e.g., >15-20%) or the appearance of severe clinical signs would indicate that the MTD has been exceeded.

Q3: What are the key pharmacokinetic parameters to consider when optimizing BF-114 dosage?

A3: Understanding the pharmacokinetics of BF-114 is crucial for dosage optimization. Key parameters to measure include:

-

Cmax (Maximum concentration): The peak plasma concentration of the drug.

-

Tmax (Time to maximum concentration): The time at which Cmax is reached.

-

AUC (Area under the curve): The total drug exposure over time.

-

Half-life (t1/2): The time it takes for the drug concentration to decrease by half.

These parameters help in determining the dosing frequency and achieving steady-state concentrations.

Troubleshooting Guide

Problem 1: High variability in experimental results between animals at the same BF-114 dose.

-

Possible Cause: Inconsistent drug administration, biological variability, or issues with the vehicle/formulation.

-

Troubleshooting Steps:

-

Verify Administration Technique: Ensure consistent and accurate administration of BF-114 for all animals. For oral gavage, ensure the correct volume is delivered to the stomach. For intravenous injections, check for proper needle placement and injection speed.

-

Assess Formulation: Confirm the stability and homogeneity of the BF-114 formulation. Ensure the drug is fully dissolved or uniformly suspended in the vehicle.

-

Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variability.

-

Refine Animal Model: Ensure the chosen animal model is appropriate and that the animals are of a similar age and health status.

-

Problem 2: BF-114 shows in vitro efficacy but lacks in vivo efficacy at well-tolerated doses.

-